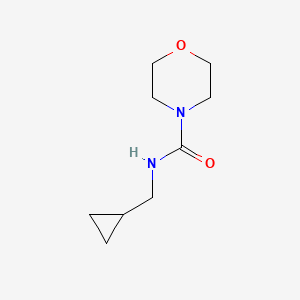

N-(cyclopropylmethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(10-7-8-1-2-8)11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSHYHDACWSWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)morpholine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of morpholine with cyclopropylmethyl isocyanate under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the carboxamide carbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted morpholine derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-(cyclopropylmethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Medicine: Explored for its potential therapeutic effects, including antimicrobial and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of NAPE-PLD, it binds to the enzyme’s active site, preventing the hydrolysis of its substrates and thereby modulating the levels of bioactive lipids. This interaction can influence various biological pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(cyclopropylmethyl)morpholine-4-carboxamide with its analogs:

*Estimated data due to lack of direct evidence.

Key Observations :

- Cyclopropane vs.

- Hydrogen Bonding: Chlorophenyl and hydroxyphenoxy derivatives (e.g., ) form intermolecular hydrogen bonds, influencing solubility and crystal packing.

- Lipophilicity : The cyclopropylmethyl group likely reduces logP compared to chlorophenyl or phenyl substituents, balancing blood-brain barrier permeability .

Activity Trends :

- Electron-Withdrawing Groups : Chlorine (e.g., ) may enhance binding to hydrophobic pockets in targets.

- Hydrophilic Groups : Hydroxy or morpholine sulfonyl groups (e.g., ) improve aqueous solubility but may limit membrane permeability.

Stability Considerations :

Biological Activity

N-(cyclopropylmethyl)morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in lipid metabolism. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Overview of Biological Activity

This compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids play significant roles in various physiological processes, including pain modulation and emotional behavior regulation.

Key Findings:

- Inhibition Potency : The compound has demonstrated nanomolar potency with a half-maximal inhibitory concentration () around 27 nM, indicating strong inhibitory effects on NAPE-PLD activity .

- Impact on NAEs : In vivo studies showed that administration of this compound significantly decreased NAE levels in the brains of mice, suggesting its potential for modulating lipid signaling pathways .

- Behavioral Effects : The compound also exhibited profound effects on emotional behavior in animal models, highlighting its relevance in neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of morpholine-4-carboxamides have elucidated critical structural features that influence biological activity. Modifications to the substituents on the morpholine ring have been systematically explored to enhance potency and selectivity.

| Substituent | Modification | Effect on Activity |

|---|---|---|

| R1 | No significant change observed | Binding in a shallow lipophilic pocket |

| R2 | Replacement with (S)-3-phenylpiperidine | 3-fold increase in potency |

| R3 | Exchange for (S)-3-hydroxypyrrolidine | 10-fold increase in activity |

These modifications illustrate how subtle changes can lead to significant improvements in the compound's effectiveness as an enzyme inhibitor .

Research Findings and Case Studies

-

In Vitro and In Vivo Studies :

- In vitro assays confirmed that this compound effectively inhibits NAPE-PLD activity, leading to reduced levels of NAEs in neuronal cells .

- In vivo experiments demonstrated that doses as low as 30 mg/kg could elicit measurable changes in emotional behavior, suggesting therapeutic potential for mood disorders .

- Comparative Analysis :

- Potential Applications :

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(cyclopropylmethyl)morpholine-4-carboxamide and its derivatives?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and condensation reactions. For example, cyclopropylmethylamine can react with morpholine-4-carbonyl chloride under basic conditions (e.g., NaOH or Et₃N) to form the carboxamide core. Subsequent functionalization (e.g., introducing trifluoromethyl or oxadiazole groups) may involve coupling reactions with intermediates like cyanopyrazines or benzotrifluorides, as demonstrated in a patent synthesis (85–95% yields for initial steps) . Purification is typically achieved via silica gel chromatography, with structural confirmation by ¹H-NMR and TLC .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in related morpholine carboxamides (e.g., N-phenyl and N-(4-chlorophenyl) analogs) . For routine analysis, ¹H-NMR is used to verify substituent integration (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, morpholine protons at δ 3.3–3.7 ppm) . Mass spectrometry (MS) further validates molecular weight, with typical [M+H]⁺ peaks observed .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound derivatives under challenging conditions?

- Methodological Answer : Yield optimization often requires tailored reaction conditions. For example:

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions during TFA-mediated deprotection .

- Catalyst Selection : Pd(OH)₂/C under hydrogenation (55 psi) effectively removes benzyl protecting groups in morpholine derivatives without over-reduction .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMA) enhance solubility of intermediates in coupling reactions .

Documented yields range from 31% (for sterically hindered steps) to 95% (for straightforward condensations), necessitating mechanistic studies to address bottlenecks .

Q. How does the cyclopropylmethyl moiety influence the compound’s bioactivity or physicochemical properties?

- Methodological Answer : The cyclopropylmethyl group enhances metabolic stability by resisting oxidative degradation, as observed in analogs with pesticidal activity . Computational modeling (e.g., DFT or docking studies) can predict steric and electronic effects on target binding. For instance, derivatives with this group showed 100% mortality against Plutella xylostella at 1 mg/L, attributed to improved hydrophobic interactions in enzyme active sites .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound class?

- Methodological Answer : Contradictions often arise from polymorphism or solvent-dependent conformers. Strategies include:

- Dynamic NMR : To assess rotational barriers of the morpholine ring .

- High-Resolution Crystallography : Using programs like SHELXL (via SHELX suite) to refine disordered structures .

- Cross-Validation : Compare MS/MS fragmentation patterns with synthetic standards to rule out impurities .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitutions. Software like Gaussian or ORCA can simulate transition states, while molecular dynamics (MD) predicts solvent effects. For crystallography, SHELXD/SHELXE enable phase determination in structural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.